3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a bromine atom at the third position and a methyl group at the seventh position on the pyrrolo[3,2-c]pyridine core
Mechanism of Action
Target of Action
The primary target of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can inhibit cell proliferation and migration, among other effects .
Pharmacokinetics
The compound’s molecular weight of 21106 suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is shipped at room temperature in the continental US , suggesting it may be stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-c]pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the third position of the pyrrolo[3,2-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of carbonyl or hydroxyl groups.
Reduction: Formation of dehalogenated or partially reduced products.
Scientific Research Applications
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving cell signaling and apoptosis.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1H-pyrrolo[3,2-c]pyridine: Lacks the methyl group at the seventh position.
3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine: Has a chlorine atom instead of a bromine atom at the third position.
7-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the bromine atom at the third position.
Uniqueness
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance its potency and selectivity as a therapeutic agent .
Properties
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJXOXACYHNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646762 |
Source
|
Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-40-1 |
Source
|
Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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